4-(3-Fluoro-2-methylphenyl)thiosemicarbazide
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Overview
Description
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide is a chemical compound with the molecular formula C8H10FN3S. It is a derivative of thiosemicarbazide, which has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanol medium, and the mixture is heated under reflux conditions for a specific period .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in cancer cell proliferation and induces apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
- 4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-(3-Fluoro-2-methylphenyl)thiosemicarbazide is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. These substituents can enhance its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H10FN3S |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-amino-3-(3-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
YKUVLRJPVZJFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=S)NN |
Origin of Product |
United States |
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